molecular formula C5H6ClN3O2 B12503125 Methyl 4-amino-5-chloro-1H-pyrazole-3-carboxylate

Methyl 4-amino-5-chloro-1H-pyrazole-3-carboxylate

Cat. No.: B12503125
M. Wt: 175.57 g/mol
InChI Key: ZOUSLBGWEOKVSL-UHFFFAOYSA-N
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Description

Methyl 4-amino-5-chloro-1H-pyrazole-3-carboxylate (CAS 1301742-22-2) is a high-value chemical building block with the molecular formula C5H6ClN3O2 and a molecular weight of 175.57 g/mol . This multifunctional aminopyrazole ester is a versatile synthon in medicinal chemistry and drug discovery, particularly in the synthesis of nitrogen-containing heterocycles . The compound features a pyrazole core that is recognized as a privileged scaffold in pharmacology, and the presence of both an amino group and a methyl ester on the ring provides distinct reactive sites for further functionalization, making it a key intermediate for constructing more complex molecules . Research indicates that 4-aminopyrazole derivatives, such as this compound, are advantageous frameworks that can provide useful ligands for various enzymes and receptors . These structures are frequently investigated for their potential biological activities, which can include anticancer and anti-inflammatory properties, as the aminopyrazole moiety is known to interact with several biological targets important in therapeutic development . The compound must be stored at 2-8°C to ensure stability . This product is intended for research and laboratory use only. It is not intended for diagnostic, therapeutic, or any other human or veterinary use.

Properties

Molecular Formula

C5H6ClN3O2

Molecular Weight

175.57 g/mol

IUPAC Name

methyl 4-amino-5-chloro-1H-pyrazole-3-carboxylate

InChI

InChI=1S/C5H6ClN3O2/c1-11-5(10)3-2(7)4(6)9-8-3/h7H2,1H3,(H,8,9)

InChI Key

ZOUSLBGWEOKVSL-UHFFFAOYSA-N

Canonical SMILES

COC(=O)C1=NNC(=C1N)Cl

Origin of Product

United States

Preparation Methods

Cyclization of Hydrazononitriles with Chlorinated Reagents

This method leverages the reactivity of hydrazononitriles with α-chloroacetonitrile to form the pyrazole ring, introducing both the amino and chloro substituents in a single step.

Mechanistic Overview

The reaction proceeds via nucleophilic cyclization, where the hydrazononitrile attacks the electrophilic carbon of chloroacetonitrile, forming a cyclic intermediate that loses HCl to yield the pyrazole. The chloro group is positioned at the 5-position due to steric and electronic directing effects during cyclization.

Experimental Conditions
Parameter Value/Details Reference
Substrate 3-Oxo-2-arylhydrazononitrile derivatives
Reagent Chloroacetonitrile
Solvent Dichloromethane (DCM) or THF
Temperature 0°C to room temperature
Catalyst None or basic conditions (e.g., Et₃N)
Reaction Time 1–24 hours (conventional)
Yield Moderate to high (e.g., 75% in)
Microwave-Assisted Optimization

Microwave irradiation significantly accelerates the reaction, reducing time to 30 minutes while maintaining high yields (>70%). This method enhances regioselectivity and minimizes side reactions.

This approach involves sequential introduction of functional groups onto a pre-formed pyrazole scaffold.

Chlorination of Pyrazole Intermediates

Electrophilic chlorination is employed to introduce the chloro group at the 5-position.

Conditions
Parameter Value/Details Reference
Base Pyrazole 4-Amino-1H-pyrazole-3-carboxylic acid
Chlorinating Agent POCl₃, Cl₂, or N-chlorosuccinimide
Solvent DCM or acetic acid
Temperature 40–80°C
Yield Variable (e.g., 76% in)
Amination via Reduction or Direct Substitution

The amino group is introduced either by reducing a nitro precursor or displacing a halide.

Parameter Value/Details Reference
Nitro Precursor 5-Nitro-1H-pyrazole-3-carboxylic acid
Reducing Agent H₂/Pd-C or Fe/HCl
Solvent Ethanol or aqueous HCl
Yield Moderate (e.g., 66.7% in)

Esterification of Carboxylic Acid Intermediate

The methyl ester is introduced by converting the carboxylic acid to an acid chloride, followed by reaction with methanol.

Key Steps

  • Formation of Acid Chloride :
    • Reagents : SOCl₂ in toluene or THF.
    • Conditions : 70–85°C, 16 hours.
  • Esterification :
    • Reagents : Methanol, Et₃N.
    • Conditions : Room temperature, 1 hour.
Yield Data
Step Yield (%) Reference
Acid Chloride Formation 85–90
Esterification >95

Comparative Analysis of Methods

Method Advantages Limitations Yield (%) Reference
Cyclization Single-step synthesis, high regioselectivity Requires specific hydrazononitriles 70–75
Stepwise Substitution Flexibility in functional group introduction Multi-step, variable yields 60–76
Esterification High efficiency for methyl ester formation Dependent on acid availability >90

Industrial and Scalability Considerations

  • Microwave-Assisted Synthesis : Reduces reaction time and energy consumption, ideal for large-scale production.
  • Waste Minimization : Use of SOCl₂ in esterification generates HCl, requiring neutralization steps.
  • Purity Control : Column chromatography or crystallization is critical for high-purity intermediates.

Chemical Reactions Analysis

Types of Reactions

Methyl 4-amino-5-chloro-1H-pyrazole-3-carboxylate undergoes various chemical reactions, including:

    Oxidation: The amino group can be oxidized to form nitro derivatives.

    Reduction: The chloro group can be reduced to form the corresponding amine.

    Substitution: The chloro group can be substituted with other nucleophiles such as amines, thiols, or alkoxides[][3].

Common Reagents and Conditions

    Oxidation: Common oxidizing agents include hydrogen peroxide and potassium permanganate.

    Reduction: Reducing agents such as lithium aluminum hydride or sodium borohydride are typically used.

    Substitution: Nucleophilic substitution reactions often require the presence of a base such as sodium hydroxide or potassium carbonate.

Major Products

The major products formed from these reactions include nitro derivatives, amines, and various substituted pyrazoles, depending on the specific reagents and conditions used.

Scientific Research Applications

Methyl 4-amino-5-chloro-1H-pyrazole-3-carboxylate is a pyrazole derivative with applications in scientific research, particularly in medicinal chemistry . Pyrazoles are a class of heterocyclic compounds that serve as templates in medicinal chemistry, with several commercially available drugs utilizing pyrazole frameworks .

Anticancer Potential

This compound has been evaluated for its anticancer potential and exhibits cytotoxic effects against several cancer cell lines.

Pyrazole Derivatives in Medicinal Chemistry

Pyrazole derivatives have a wide range of applications, including uses in supramolecular and polymer chemistry, the food industry, cosmetic colorings, and as UV protectants . Different pyrazole derivatives have demonstrated activity against methicillin-sensitive Staphylococcus aureus (MSSA) and methicillin-resistant S. aureus (MRSA) . Some have the ability to block Gram-negative strains, targeting both DNA Gyrase and Topoisomerase IV . Other pyrazole derivatives have shown to be MK2-inhibitors, playing a role in the signaling and synthesis of TNFa, which is central to inflammation and autoimmune diseases . Additionally, some bisindole-substituted 3APs could be a prototype for creating novel therapeutic agents to treat Alzheimer’s disease (AD) and other GSK-3β-associated complex neurological syndromes .

Building Block for Molecular Frameworks

Ethyl 4-formyl-1H-pyrazole-3-carboxylate is a bifunctional building block that can be explored for generating complex pyrazole-based molecular frameworks using various organic transformations .

Synthesis of Pyrazole Derivatives

Mechanism of Action

The mechanism by which Methyl 4-amino-5-chloro-1H-pyrazole-3-carboxylate exerts its effects involves interactions with specific molecular targets. For instance, it may inhibit certain enzymes by binding to their active sites, thereby blocking their activity. The compound can also modulate receptor functions by interacting with receptor proteins, leading to altered cellular responses .

Comparison with Similar Compounds

Key Properties :

  • Molecular Formula : C₆H₇ClN₃O₂ (inferred from ethyl ester analog in ).
  • Functional Groups: Ester (COOCH₃), amino (NH₂), and chloro (Cl) substituents.
  • Applications: Serves as a precursor for bioactive molecules, including kinase inhibitors, due to its ability to undergo further functionalization at the amino and ester groups .

Structural and Functional Analogues

Table 1: Comparative Analysis of Methyl 4-Amino-5-Chloro-1H-Pyrazole-3-Carboxylate and Related Compounds
Compound Name Molecular Formula Key Substituents Melting Point (°C) Yield (%) Key Applications/Notes Reference
This compound C₆H₇ClN₃O₂ 3-COOCH₃, 4-NH₂, 5-Cl N/A N/A Kinase inhibitor intermediate
Ethyl 4-amino-5-chloro-1H-pyrazole-3-carboxylate C₆H₈ClN₃O₂ 3-COOCH₂CH₃, 4-NH₂, 5-Cl N/A N/A Analogous ester; higher lipophilicity
5-Chloro-N-(4-cyano-1-phenyl-1H-pyrazol-5-yl)-3-methyl-1-phenyl-1H-pyrazole-4-carboxamide (3a) C₂₁H₁₅ClN₆O 4-CONH, 3-CH₃, 5-Cl, aryl substituents 133–135 68 Bioactive carboxamide; antitumor potential
5-Chloro-1-(4-chlorophenyl)-N-(4-cyano-1-phenyl-1H-pyrazol-5-yl)-3-methyl-1H-pyrazole-4-carboxamide (3b) C₂₁H₁₄Cl₂N₆O Dual Cl substituents 171–172 68 Enhanced crystallinity due to Cl
Methyl 5-((2-chloropyrimidin-4-yl)amino)-1H-pyrazole-3-carboxylate C₉H₈ClN₅O₂ Pyrimidine-linked amino group N/A 16 Kinase inhibitor precursor

Key Comparative Insights

(i) Ester vs. Carboxamide Derivatives
  • This compound vs. Carboxamides (3a–3e): Reactivity: The methyl ester group in the target compound facilitates hydrolysis to carboxylic acids or transesterification, whereas carboxamides (e.g., 3a) exhibit stability under basic/acidic conditions due to strong hydrogen bonding . Bioactivity: Carboxamides (e.g., 3a, 3b) show higher antitumor activity in preliminary assays, attributed to their ability to form hydrogen bonds with biological targets .
(ii) Substituent Effects on Physicochemical Properties
  • Chlorine Positioning : The 5-chloro substituent in the target compound enhances electrophilicity at position 4, enabling nucleophilic substitutions. In contrast, dual chlorine atoms in 3b increase melting points (171–172°C vs. 133–135°C for 3a), suggesting improved crystalline packing .
  • Aryl vs. Alkyl Groups : Aryl-substituted derivatives (e.g., 3a, 3d) exhibit higher melting points and yields compared to alkyl-substituted analogs, likely due to π-π stacking interactions .
(iii) Ester Chain Length: Methyl vs. Ethyl
  • The ethyl ester analog () has a molecular weight of 189.60 g/mol, compared to ~175.59 g/mol for the methyl ester.

Biological Activity

Methyl 4-amino-5-chloro-1H-pyrazole-3-carboxylate is a pyrazole derivative that has garnered attention for its diverse biological activities. This compound exhibits potential in various therapeutic areas, including anticancer, anti-inflammatory, and antimicrobial applications. This article provides a comprehensive overview of its biological activity, supported by data tables and relevant case studies.

Chemical Structure and Properties

This compound features a unique combination of functional groups that contribute to its biological activity. The presence of an amino group, chloro substituent, and carboxylate moiety enhances its reactivity and interaction with biological targets.

The biological activity of this compound can be attributed to its ability to interact with specific molecular targets. It may function as an enzyme inhibitor or modulate receptor functions, leading to altered cellular responses. For instance, it has been shown to inhibit certain kinases involved in cell proliferation and survival pathways .

Anticancer Activity

The anticancer potential of this compound has been evaluated in various studies. It exhibits significant cytotoxic effects against several cancer cell lines.

Table 1: Anticancer Activity Data

Cell LineIC50 (µM)Mechanism of Action
MCF-70.33Induction of apoptosis via Bcl-2/Bax modulation
HCT1162.28Cell cycle arrest at G2/M phase
A5493.67Inhibition of EGFR signaling pathways

In a study by Wei et al., this compound derivatives showed promising growth inhibition against A549 lung cancer cells with an IC50 value of approximately 26 µM . Additionally, compounds derived from this structure demonstrated pro-apoptotic mechanisms by downregulating anti-apoptotic proteins like Bcl-2 while upregulating pro-apoptotic factors such as Bax.

Anti-inflammatory Activity

This compound has also been investigated for its anti-inflammatory properties. Research indicates that it can inhibit the release of pro-inflammatory cytokines such as TNF-alpha.

Table 2: Anti-inflammatory Activity Data

ModelEffectReference
LPS-induced mice modelReduced TNF-alpha release
Carrageenan-induced edemaComparable to indomethacin

In vivo studies have shown that this compound can significantly reduce inflammation in models induced by lipopolysaccharides (LPS), indicating its potential as a therapeutic agent for inflammatory diseases .

Antimicrobial Activity

The antimicrobial efficacy of this compound has been explored against various bacterial strains.

Table 3: Antimicrobial Activity Data

Bacterial StrainMinimum Inhibitory Concentration (MIC)Reference
E. coli40 µg/mL
Bacillus subtilis40 µg/mL

Compounds derived from this pyrazole have shown significant inhibitory effects against both Gram-positive and Gram-negative bacteria, suggesting their potential use in developing new antimicrobial agents .

Case Studies and Research Findings

  • Anticancer Research : A study conducted by Xia et al. synthesized derivatives of this compound and evaluated their anticancer activity against various cell lines, revealing promising results with significant apoptosis induction .
  • Inflammation Models : Research involving carrageenan-induced edema demonstrated that derivatives of this compound exhibited anti-inflammatory effects comparable to established drugs like indomethacin, highlighting their therapeutic potential in treating inflammatory conditions .
  • Antimicrobial Screening : In vitro tests against multiple bacterial strains indicated that certain derivatives possess strong antibacterial properties, making them candidates for further development in the field of infectious diseases .

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